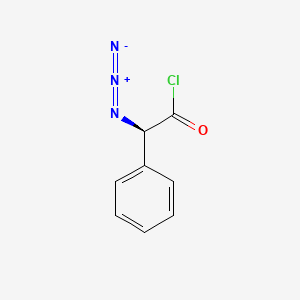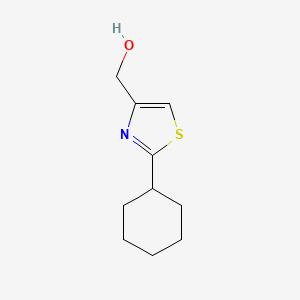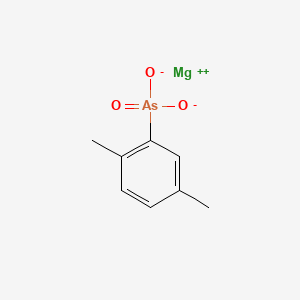
2,4-Xylenearsonic acid,magnesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Xylenearsonic acid, magnesium is a compound that combines the properties of 2,4-xylenearsonic acid with magnesium. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of an aromatic organic acid with magnesium offers distinct chemical and physical properties that can be leveraged for specific uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-xylenearsonic acid, magnesium typically involves the reaction of 2,4-xylenearsonic acid with a magnesium salt. One common method is to dissolve 2,4-xylenearsonic acid in a suitable solvent, such as ethanol or water, and then add a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of 2,4-xylenearsonic acid, magnesium may involve more advanced techniques, such as the use of microwave irradiation to enhance reaction rates and improve yield. This method involves the use of microwave heating to accelerate the reaction between 2,4-xylenearsonic acid and magnesium salts, resulting in a more efficient and environmentally friendly production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Xylenearsonic acid, magnesium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsenic in the compound to lower oxidation states.
Substitution: The aromatic ring of 2,4-xylenearsonic acid can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce arsenic oxides, while reduction reactions can yield arsenic hydrides. Substitution reactions can result in a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
2,4-Xylenearsonic acid, magnesium has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to arsenic deficiency or toxicity.
Industry: The compound is used in the production of specialty chemicals and materials, including catalysts and coatings
Mécanisme D'action
The mechanism of action of 2,4-xylenearsonic acid, magnesium involves its interaction with cellular components and enzymes. The magnesium ion plays a crucial role in stabilizing the compound and facilitating its interaction with biological targets. The aromatic ring and arsenic moiety can interact with proteins and other biomolecules, affecting their function and activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2,4-Xylenearsonic acid, magnesium can be compared with other similar compounds, such as:
Mandelic acid, magnesium: Both compounds contain an aromatic ring and a magnesium ion, but mandelic acid has a hydroxyl group instead of an arsenic moiety.
Magnesium citrate: This compound is used as a dietary supplement and has different chemical properties due to the presence of citric acid instead of 2,4-xylenearsonic acid.
Magnesium malate: Similar to magnesium citrate, this compound contains malic acid and is used for different applications .
The uniqueness of 2,4-xylenearsonic acid, magnesium lies in its combination of an aromatic organic acid with arsenic and magnesium, offering distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
102585-11-5 |
|---|---|
Formule moléculaire |
C8H9AsMgO3 |
Poids moléculaire |
252.38 g/mol |
Nom IUPAC |
magnesium;(2,5-dimethylphenyl)-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/C8H11AsO3.Mg/c1-6-3-4-7(2)8(5-6)9(10,11)12;/h3-5H,1-2H3,(H2,10,11,12);/q;+2/p-2 |
Clé InChI |
SLQYKJLHIJUQKV-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C=C1)C)[As](=O)([O-])[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



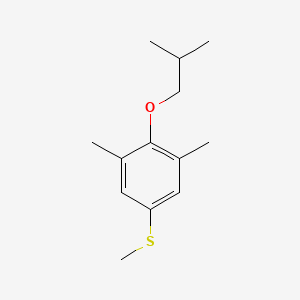
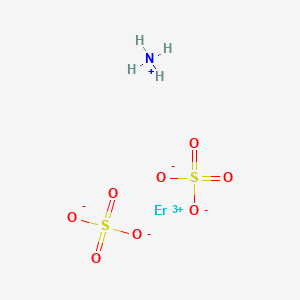
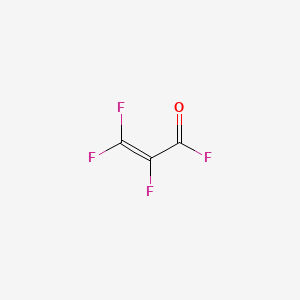
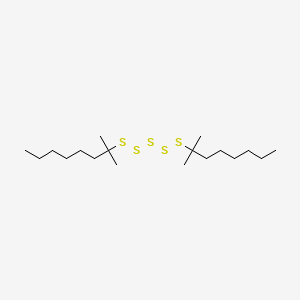

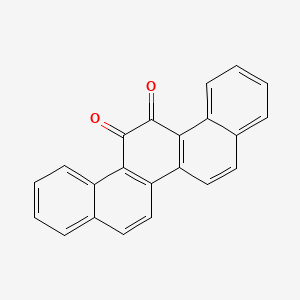

![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)

